molecular formula C20H18FNO3 B8598241 [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate

[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate

Cat. No.: B8598241
M. Wt: 339.4 g/mol
InChI Key: KDVCPEMLEKULTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C20H18FNO3/c1-20(2,3)19(24)25-12-15-10-13(11-22)4-9-17(15)18(23)14-5-7-16(21)8-6-14/h4-10H,12H2,1-3H3

InChI Key

KDVCPEMLEKULTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1=C(C=CC(=C1)C#N)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 4-fluoro-phenyl-methanoyl group: This can be achieved through Friedel-Crafts acylation of fluorobenzene with an appropriate acyl chloride.

    Introduction of the cyano group: This step involves the nucleophilic substitution of a suitable leaving group with a cyanide ion.

    Esterification: The final step involves the esterification of 2,2-dimethyl-propionic acid with the intermediate formed in the previous steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can participate in hydrolysis reactions. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-chloro-phenyl)-methanoyl]-benzyl Ester
  • 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-bromo-phenyl)-methanoyl]-benzyl Ester
  • 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-methyl-phenyl)-methanoyl]-benzyl Ester

Uniqueness

The presence of the fluorine atom in [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for research and potential therapeutic applications.

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